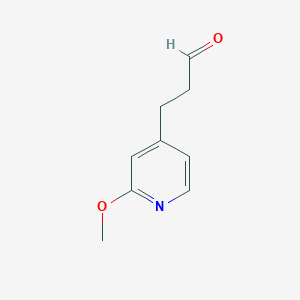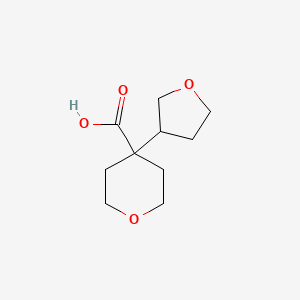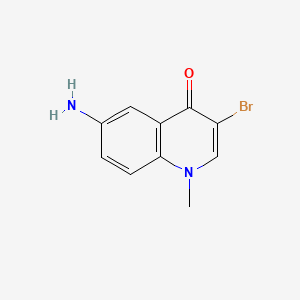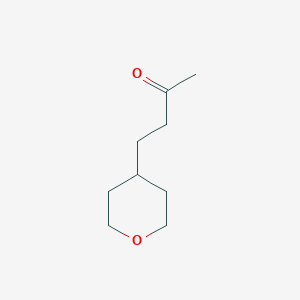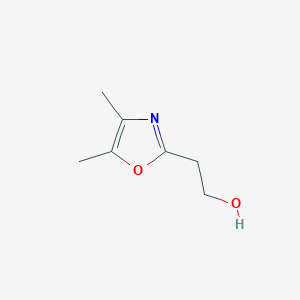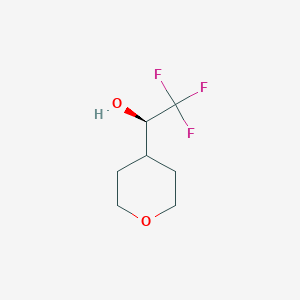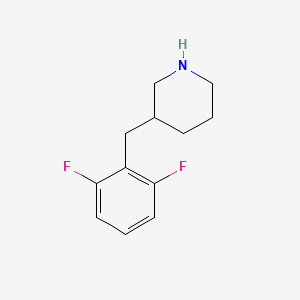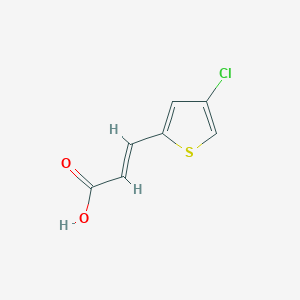
3-(4-chloro-thiophen-2-yl)-(E)-acrylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-chlorothiophen-2-yl)prop-2-enoic acid is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a chlorine atom at the 4-position of the thiophene ring and a propenoic acid group at the 3-position. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorothiophen-2-yl)prop-2-enoic acid typically involves the reaction of 4-chlorothiophene-2-carbaldehyde with malonic acid in the presence of a base, such as pyridine or piperidine. The reaction proceeds through a Knoevenagel condensation, followed by decarboxylation to yield the desired product. The reaction conditions usually involve heating the mixture to reflux for several hours.
Industrial Production Methods
In an industrial setting, the production of 3-(4-chlorothiophen-2-yl)prop-2-enoic acid can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as palladium or nickel, can also enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
3-(4-chlorothiophen-2-yl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of the corresponding alcohol.
Substitution: The chlorine atom in the thiophene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Amino or thiol-substituted derivatives
科学的研究の応用
3-(4-chlorothiophen-2-yl)prop-2-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
作用機序
The mechanism of action of 3-(4-chlorothiophen-2-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, it may inhibit the activity of enzymes involved in the synthesis of bacterial cell walls, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
3-(4-chlorothiophen-2-yl)prop-2-enoic acid can be compared with other thiophene derivatives, such as:
3-(5-chlorothiophen-2-yl)prop-2-enoic acid: Similar structure but with the chlorine atom at the 5-position.
3-(4-bromothiophen-2-yl)prop-2-enoic acid: Similar structure but with a bromine atom instead of chlorine.
3-(4-methylthiophen-2-yl)prop-2-enoic acid: Similar structure but with a methyl group instead of chlorine.
The uniqueness of 3-(4-chlorothiophen-2-yl)prop-2-enoic acid lies in its specific substitution pattern, which can influence its reactivity and biological activity.
特性
分子式 |
C7H5ClO2S |
|---|---|
分子量 |
188.63 g/mol |
IUPAC名 |
(E)-3-(4-chlorothiophen-2-yl)prop-2-enoic acid |
InChI |
InChI=1S/C7H5ClO2S/c8-5-3-6(11-4-5)1-2-7(9)10/h1-4H,(H,9,10)/b2-1+ |
InChIキー |
YEVDJWVEYDOQQC-OWOJBTEDSA-N |
異性体SMILES |
C1=C(SC=C1Cl)/C=C/C(=O)O |
正規SMILES |
C1=C(SC=C1Cl)C=CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(2S)-3-bromo-2-(tert-butoxy)propyl]benzene](/img/structure/B13602742.png)


